molecular formula C10H16N6 B11060422 4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile

4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile

Cat. No.: B11060422
M. Wt: 220.27 g/mol
InChI Key: SIHSMDOMZJDPSN-UHFFFAOYSA-N
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Description

4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and dipropylamine.

    Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with dipropylamine to form 4,6-dichloro-1,3,5-triazine.

    Amination: The dichloro compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

    Cyclization: The intermediate undergoes cyclization to form the triazine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be utilized in various chemical reactions and studies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein Binding: It can bind to proteins, altering their structure and function.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(arylamino)-1,3,5-triazine-2-carboxamides: These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical and biological properties.

    4,5-Diamino-6-arylsulfanylpyrimidine: This compound has a pyrimidine ring with amino and arylsulfanyl groups, offering different reactivity and applications.

    6-Amino-4-hydroxy-2-thio-pyrimidine:

Uniqueness

4-Amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile stands out due to its specific combination of amino and dipropylamino groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-6-(dipropylamino)-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C10H16N6/c1-3-5-16(6-4-2)10-14-8(7-11)13-9(12)15-10/h3-6H2,1-2H3,(H2,12,13,14,15)

InChI Key

SIHSMDOMZJDPSN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)C#N

Origin of Product

United States

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